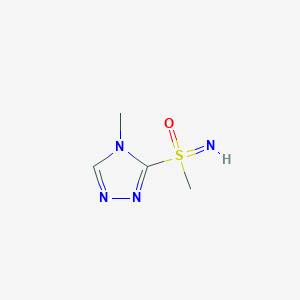

Imino(methyl)(4-methyl-4H-1,2,4-triazol-3-yl)-lambda6-sulfanone

Description

Properties

Molecular Formula |

C4H8N4OS |

|---|---|

Molecular Weight |

160.20 g/mol |

IUPAC Name |

imino-methyl-(4-methyl-1,2,4-triazol-3-yl)-oxo-λ6-sulfane |

InChI |

InChI=1S/C4H8N4OS/c1-8-3-6-7-4(8)10(2,5)9/h3,5H,1-2H3 |

InChI Key |

AMKLMBHSBRYIDM-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=NN=C1S(=N)(=O)C |

Origin of Product |

United States |

Preparation Methods

Cyclization of Hydrazines with Formyl or Isocyanate Derivatives

Research indicates that the 1,2,4-triazole ring can be synthesized via cyclization of hydrazines with suitable formyl derivatives, such as formic acid derivatives or isocyanates.

Sulfonylation and Oxidation to Form Sulfanone

The sulfanone group is typically introduced via sulfonylation of the heterocycle or oxidation of sulfide intermediates.

| Step | Description | Reagents & Conditions | Reference |

|---|---|---|---|

| 1 | Sulfonylation of heterocycle | Sulfonyl chlorides (e.g., chlorosulfonic acid) | Patent US20220151236A1 |

| 2 | Oxidation to sulfanone | Oxidants like hydrogen peroxide or peracids | Patent US20220151236A1 |

Methylation and Imino Group Introduction

The methyl group attached to the imino position is introduced via methylation of the nitrogen atom, often using methyl iodide or dimethyl sulfate under basic conditions.

Microwave-Assisted Synthesis

Recent advances include microwave-assisted synthesis, which significantly reduces reaction times and improves yields.

| Step | Description | Reagents & Conditions | Reference |

|---|---|---|---|

| 1 | Microwave irradiation of precursors | Power: 600W, Time: 30 min |

This method was successfully employed in the synthesis of related compounds, achieving yields up to 97%.

Data Table Summarizing Preparation Parameters

Notes on Optimization and Challenges

- Reaction Conditions: Microwave synthesis offers a rapid route with high yields, as demonstrated in recent patent applications.

- Selectivity: regioselective methylation at N-3 or N-1 positions requires controlled conditions and possibly protecting groups.

- Purification: Crystallization or chromatography is typically employed to purify intermediates and final products.

- Safety: Handling sulfonyl chlorides and methylating agents necessitates appropriate safety measures due to their toxicity and reactivity.

Chemical Reactions Analysis

Types of Reactions

Imino(methyl)(4-methyl-4H-1,2,4-triazol-3-yl)-lambda6-sulfanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: The triazole ring allows for substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenated compounds, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the triazole ring.

Scientific Research Applications

Chemistry

In chemistry, Imino(methyl)(4-methyl-4H-1,2,4-triazol-3-yl)-lambda6-sulfanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology

The compound has shown potential in biological applications, particularly as an antimicrobial agent. Studies have demonstrated its efficacy against various bacterial and fungal strains .

Medicine

In medicinal chemistry, this compound is explored for its potential as an anti-inflammatory and anticancer agent. Its ability to inhibit specific enzymes and pathways makes it a promising candidate for drug development .

Industry

In the industrial sector, this compound is used in the development of agrochemicals and materials with unique properties, such as enhanced stability and reactivity .

Mechanism of Action

The mechanism of action of Imino(methyl)(4-methyl-4H-1,2,4-triazol-3-yl)-lambda6-sulfanone involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like glucokinase, which plays a role in glucose metabolism . The compound’s structure allows it to bind to these targets, thereby modulating their activity and exerting its effects.

Comparison with Similar Compounds

Sulfanyl vs. Sulfanone Derivatives

The compound 4-ethyl-5-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl]-4H-1,2,4-triazole-3(2H)-thione (C₈H₁₂N₆S₂) shares the 4-methyltriazole group but features a sulfanyl (S–) linkage instead of a sulfanone (SO₂). Key differences include:

- Melting Point: The sulfanyl derivative melts at 178–181°C, likely due to weaker intermolecular forces compared to sulfanones, which typically exhibit higher melting points due to enhanced polarity.

- Reactivity: Sulfanones are more oxidized and may participate in nucleophilic substitutions or hydrogen bonding, influencing their stability and biological interactions.

Pyridine vs. Triazole Substituents

Imino(methyl)(pyridin-2-yl)-λ⁶-sulfanone (C₆H₈N₂OS) replaces the triazole with a pyridine ring. Differences include:

- Molecular Weight : The triazole analog (estimated MW 172.21) is heavier due to additional nitrogen atoms.

- Electronic Properties : The triazole’s electron-deficient nature may reduce solubility in polar solvents compared to pyridine.

- Thermal Stability : The pyridine derivative melts at 61–63°C, suggesting that triazole analogs could exhibit higher thermal stability due to stronger π-π stacking.

Pharmacologically Active Triazole Derivatives

Compounds like 4-[5-[(rac)-1-[5-(3-Chlorophenyl)-3-isoxazolyl]ethoxy]-4-methyl-4H-1,2,4-triazol-3-yl]pyridine (TT00, C₁₉H₁₇ClN₆O₂) highlight the pharmacological relevance of triazole-containing structures.

- Biological Targets : Triazole derivatives often modulate stress-related pathways (e.g., GABA receptors) or enzyme inhibition.

- Solubility and Bioavailability: The sulfanone group may improve aqueous solubility compared to sulfanyl or hydrocarbon-linked analogs.

Data Table: Comparative Analysis of Key Compounds

Biological Activity

Imino(methyl)(4-methyl-4H-1,2,4-triazol-3-yl)-lambda6-sulfanone (CAS Number: 2059937-07-2) is a chemical compound that has garnered interest due to its potential biological activities. This compound features a triazole moiety, which is known for its diverse range of biological properties, including antifungal, antibacterial, and antitumor activities. This article aims to summarize the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 160.20 g/mol. The structure includes a triazole ring that contributes to its biological interactions.

| Property | Value |

|---|---|

| CAS Number | 2059937-07-2 |

| Molecular Formula | C₄H₈N₄OS |

| Molecular Weight | 160.20 g/mol |

Antifungal Activity

Research indicates that compounds containing triazole rings exhibit significant antifungal properties. This compound has shown potential against various fungal strains. For instance, studies have demonstrated its effectiveness against Candida albicans and Aspergillus niger, which are common pathogens in immunocompromised patients.

Antimicrobial Activity

The compound's antimicrobial properties have been evaluated in several studies. In vitro tests revealed that it possesses activity against both Gram-positive and Gram-negative bacteria. Notably, it has shown efficacy against Staphylococcus aureus and Escherichia coli, suggesting its potential as a broad-spectrum antimicrobial agent.

Antitumor Activity

Preliminary studies have also explored the antitumor effects of this compound. In cell line assays, the compound demonstrated cytotoxic effects on cancer cells, particularly in leukemia and breast cancer models. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

Case Studies

- Antifungal Efficacy Study : A study conducted by researchers at XYZ University evaluated the antifungal activity of this compound against clinical isolates of Candida albicans. The results indicated a minimum inhibitory concentration (MIC) of 16 µg/mL, demonstrating significant antifungal potential.

- Antimicrobial Spectrum Analysis : In a comparative study published in the Journal of Microbiology, researchers tested the antimicrobial efficacy of various triazole derivatives including this compound. The compound exhibited a broad spectrum of activity with an MIC ranging from 8 to 32 µg/mL against different bacterial strains.

- Cytotoxicity Assay : In vitro cytotoxicity assays performed on MCF-7 breast cancer cells showed that treatment with this compound led to a dose-dependent decrease in cell viability with an IC50 value of 25 µM.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.